2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2NO2S/c13-9-6-10(14)11(15)7-12(9)19(17,18)16-8-4-2-1-3-5-8/h6-8,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZYPVSEGZOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Polychlorinated Benzene Derivatives
Electrophilic bromination of 4,5-dichlorobenzenesulfonic acid using bromine (Br₂) in acetic acid at 40–60°C introduces bromine at the C-2 position, guided by the sulfonic acid group’s meta-directing effects. This method, adapted from analogous bromination of 3,4-dimethoxybenzaldehyde, achieves 68–72% yield but requires strict temperature control to minimize dibromination.
Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic FeCl₃, which enhances selectivity for monobromination in dichlorinated arenes.
Chlorination via Sandmeyer and Ullmann Reactions
Sulfonylation and Sulfonamide Formation
Synthesis of Benzenesulfonyl Chloride Intermediates
Chlorosulfonation of 2-bromo-4,5-dichlorobenzene employs chlorosulfonic acid (ClSO₃H) at 50–60°C, followed by phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride. Key parameters include:
Amidation with Cyclohexylamine
Reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with cyclohexylamine proceeds in dichloromethane at 0–5°C, using triethylamine (Et₃N) as a base to scavenge HCl. Isolation involves:
- Extraction : Ethyl acetate/water partitioning.
- Crystallization : Ethanol recrystallization yields 80.5–81.4% pure product.
Reaction Optimization and Catalytic Systems
Palladium-Catalyzed Coupling for Halogen Retention
To prevent debromination during sulfonamide formation, Pd/C (10%) in acetonitrile under hydrogen atmosphere (1 atm) preserves the C-Br bond while reducing nitro intermediates.
Solvent and Temperature Effects
- DMF vs. DMSO : DMSO increases annulation side products (e.g., benzoisothiazole derivatives) by 12–15% compared to DMF.
- Reflux vs. room temperature : Refluxing methanol improves sulfonamide yields by 18% but risks esterification of residual acetic acid.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Peaks at 2239 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=C), and 1348 cm⁻¹ (S=O) validate functional groups.
Mass Spectrometry
Industrial-Scale Production and Cost Analysis
Process Economics
- Raw material cost : Cyclohexylamine ($12–15/kg) and chlorosulfonic acid ($8–10/kg) dominate expenses.
- Yield optimization : Recycling acetic acid and chloroform reduces waste treatment costs by 22%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and cyclohexyl groups can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Conformational Effects
4-Bromo-N-cyclohexylbenzenesulfonamide ()
- Structural Differences : The absence of chlorine substituents and bromine at position 4 (vs. 2 in the target compound) results in distinct electronic and steric profiles.
- Conformation : The L-shaped conformation in 4-Bromo-N-cyclohexylbenzenesulfonamide arises from a C1–S1–N1–C7 torsion angle of −77.8°, with the cyclohexyl group oriented perpendicular to the benzene plane . In contrast, the 2-bromo-4,5-dichloro substitution in the target compound likely alters torsion angles due to increased steric bulk and halogen interactions.
- Synthesis : Both compounds are synthesized via sulfonylation of cyclohexylamine with halogenated benzenesulfonyl chlorides, but the target compound’s additional chlorine substituents may require modified reaction conditions .
2-Bromo-4,6-dinitroaniline ()
- Functional Groups: Replacing the sulfonamide-cyclohexyl group with an amino group and nitro substituents increases polarity, as evidenced by adsorption issues in GC analysis (peak tailing) .
- Toxicity : 2-Bromo-4,6-dinitroaniline was detected in textiles at levels up to 282 µg/g, exceeding REACH mutagenicity thresholds. The sulfonamide group in the target compound may reduce direct toxicity compared to aniline derivatives but could introduce new risks depending on metabolic pathways .
Morpholino- and Trimethyl-Substituted Sulfonamides ()
- Substituent Effects: Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide feature heterocyclic (morpholino) and methyl groups. These substituents enhance solubility in polar solvents compared to the cyclohexyl group, which is more lipophilic. The target compound’s dichloro and bromo substituents may further reduce solubility in aqueous media .
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Properties
- Thermal Stability: The cyclohexyl group in sulfonamides contributes to higher melting points (e.g., 375 K for 4-bromo analog) compared to non-cyclohexyl derivatives .
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